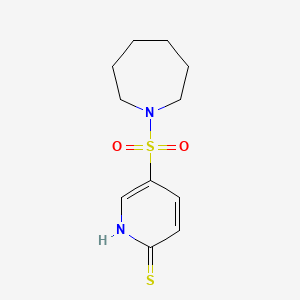

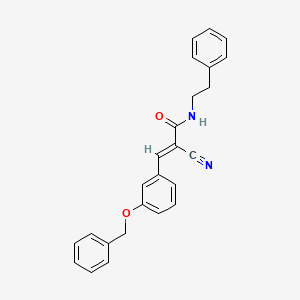

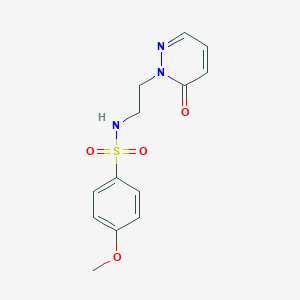

![molecular formula C11H13BrF2N2O2 B2960996 Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate CAS No. 2248324-94-7](/img/structure/B2960996.png)

Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound with the chemical formula C5H5N. It also contains a bromo(difluoro)methyl group, which is a halogenated group, and a tert-butyl carbamate group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, compounds containing a pyridine ring often have a strong, unpleasant odor and are usually soluble in water .Scientific Research Applications

Photoredox-Catalyzed Cascade Reactions

- Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, is used in photoredox-catalyzed aminations. This establishes a new pathway for assembling a range of 3-aminochromones under mild conditions, which are then transformed to construct diverse amino pyrimidines, broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Lithiation Studies

- It undergoes lithiation processes, where the compound reacts with tert-butyllithium in anhydrous tetrahydrofuran. This reaction yields various substituted derivatives, highlighting its role in synthesizing complex organic molecules (Smith et al., 2013).

Molecular Structure Analysis

- In a study focusing on hydrogen bonds, crystals of a related tert-butyl carbamate were obtained, demonstrating significant features like orientation and electric dipole moment. This research provides insights into the structural properties of similar compounds (Baillargeon et al., 2014).

Water Oxidation Catalysts

- A study on Ru complexes for water oxidation involved compounds with tert-butyl-pyridine as a ligand. These complexes showed promise in oxygen evolution, indicating the potential of similar compounds in catalysis (Zong & Thummel, 2005).

Palladium-Catalyzed Coupling Reactions

- Tert-butylcarbonyl derivatives, including those related to tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate, have been used in palladium-catalyzed coupling reactions with arylboronic acids. This indicates its utility in complex organic synthesis (Wustrow & Wise, 1991).

Solvent-Free Oxidation Processes

- In the field of green chemistry, a study utilized iodine-pyridine-tert-butylhydroperoxide as a catalytic system for oxidizing primary amines to nitriles under environmentally benign conditions. This demonstrates its role in sustainable chemistry practices (Zhang et al., 2009).

Dye Sensitized Solar Cells

- Pyridine derivatives, including tert-butyl pyridine-based compounds, have been explored for use in dye-sensitized solar cells. They serve as additives in bromide/tribromide electrolyte, improving the cells' performance (Bagheri et al., 2015).

Synthesis and Coordination Chemistry

- Various pyridine derivatives have been synthesized as ligands, including those similar to this compound, and applied in coordination chemistry. These compounds have been used to create luminescent lanthanide compounds and iron complexes (Halcrow, 2005).

Iridium Complexes in Data Security

- In a study, heteroleptic cationic Ir(III) complexes, including those with tert-butyl-pyridine ligands, demonstrated fluorescence-phosphorescence dual-emission and mechanoluminescence, showing potential in data security protection (Song et al., 2016).

Ionic Liquid and Organic Carbonate Electrolytes

- Tert-butyl-pyridine compounds have been examined in mixtures with ionic liquid and organic carbonate as electrolytes for lithium-ion batteries, indicating their role in improving safety and performance (Kühnel et al., 2011).

N-Protection of Amines

- A study reported an efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate, highlighting the compound's role in organic synthesis (Karimian & Tajik, 2014).

properties

IUPAC Name |

tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h4-6H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDYGHDQWQUPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

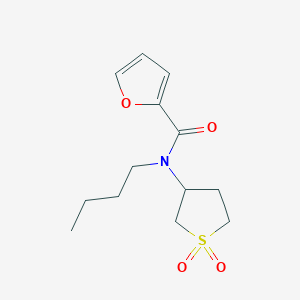

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)

![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)

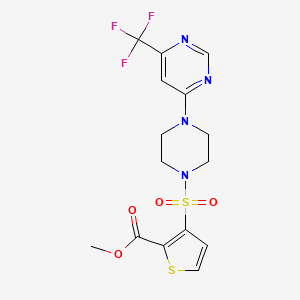

![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)